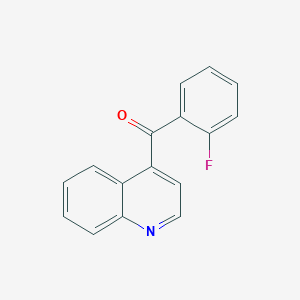

4-(2-Fluorobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXTZURTCYZQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Fluorobenzoyl Quinoline and Analogues

Classical Approaches for Quinoline-4-one Core Constructionmdpi.comnih.gov

The synthesis of the quinolin-4-one core, a key structural motif in many biologically active compounds, has been accomplished through several classical name reactions. mdpi.com These methods, developed over more than a century, typically begin with substituted anilines or anthranilic acid derivatives and construct the heterocyclic ring through condensation and cyclization reactions. nih.govnih.govmetu.edu.tr While modern techniques involving transition metals have emerged, these foundational approaches remain integral to heterocyclic chemistry due to their reliability and the diversity of structures they can produce. mdpi.comnih.gov

Gould-Jacobs Reaction Pathwaysmdpi.comwikipedia.orgdrugfuture.com

The Gould-Jacobs reaction is a widely utilized thermal cyclization method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones. mdpi.comwikipedia.org The process commences with the condensation of an aniline (B41778) derivative with a malonic acid ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgiipseries.org This initial step forms an anilinomethylenemalonate intermediate. drugfuture.com

Subsequent heating of this intermediate, often at high temperatures (around 250 °C), induces an intramolecular cyclization. mdpi.comwikipedia.org The reaction proceeds through a 6-electron cyclization process, leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The final steps involve the saponification (hydrolysis) of the ester group to a carboxylic acid, followed by decarboxylation to yield the target 4-hydroxyquinoline (B1666331) (quinolin-4-one). wikipedia.orgdrugfuture.com This method is particularly significant as it forms the basis for the synthesis of several quinolone antibiotics. mdpi.com The regioselectivity of the cyclization can be influenced by steric and electronic factors, which may lead to a mixture of products when asymmetrically substituted anilines are used. mdpi.com

| Feature | Description |

| Reactants | Aniline (or derivative) and diethyl ethoxymethylenemalonate (or similar acyl malonic ester). wikipedia.orgiipseries.org |

| Key Steps | 1. Condensation/substitution to form anilidomethylenemalonic ester. 2. Thermal intramolecular cyclization. 3. Saponification of the resulting ester. 4. Decarboxylation. wikipedia.org |

| Product | 4-Hydroxyquinoline (Quinolin-4-one). wikipedia.org |

| Conditions | High temperatures (often >250 °C) are required for the cyclization step. mdpi.comablelab.eu |

Conrad-Limpach Condensation Protocolsmdpi.comnih.govwikipedia.org

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. mdpi.comwikipedia.org The reaction mechanism begins with the formation of a Schiff base from the aniline and β-ketoester. wikipedia.org This intermediate exists in equilibrium with its enamine form. mdpi.com

The critical step is the thermal cyclization of the enamine, which requires high temperatures, often between 200-250 °C. mdpi.comwikipedia.org This annulation step is the rate-determining phase and involves breaking the aromaticity of the phenyl ring to form a hemiketal intermediate, which then aromatizes to the quinoline (B57606) system. nih.gov The harsh conditions can lead to moderate yields; however, the use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the outcome, with yields reaching up to 95% in some cases. mdpi.comwikipedia.org Like the Gould-Jacobs reaction, the final product is a 4-hydroxyquinoline, also known as a 4-quinolone. wikipedia.org

| Feature | Description |

| Reactants | Anilines and β-ketoesters (e.g., ethyl acetoacetate). iipseries.orgwikipedia.org |

| Key Steps | 1. Condensation to form a Schiff base/enamine. 2. High-temperature intramolecular cyclization. nih.govwikipedia.org |

| Product | 4-Hydroxyquinoline (4-Quinolone). wikipedia.org |

| Conditions | High temperatures (200–250 °C); often uses high-boiling solvents like mineral oil or Dowtherm A. mdpi.com |

Camps' Cyclization Reactions and Their Variantsmdpi.comwikipedia.org

The Camps cyclization, reported by Rudolf Camps in 1899, is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org The precursor, an o-acylaminoacetophenone, can be cyclized using a base, such as sodium hydroxide (B78521). nih.govwikipedia.org

The mechanism involves an intramolecular aldol-type condensation. mdpi.com Depending on which enolate is formed and which carbonyl group is attacked, two different products can be generated. The formation of quinolin-4-ones occurs when the enolate formed from the acyl group attacks the amide carbonyl. mdpi.comnih.gov The relative amounts of the resulting 2- and 4-hydroxyquinoline products depend on the specific substrate and the reaction conditions employed. wikipedia.org Buchwald's group later developed a rapid, two-step synthesis of 2-aryl-4-quinolones using a copper-catalyzed amidation followed by a Camps cyclization, achieving very good yields. mdpi.com

| Feature | Description |

| Reactant | o-Acylaminoacetophenone (or related N-(2-acylaryl)amides). wikipedia.org |

| Key Step | Base-catalyzed intramolecular aldol (B89426) condensation. mdpi.comnih.gov |

| Product | A mixture of 2-hydroxy- and 4-hydroxyquinolines (quinolones), with proportions depending on conditions. wikipedia.org |

| Catalyst | Typically a base, such as hydroxide ion. wikipedia.org |

Biere-Seelen Synthesis Strategiesmdpi.comnih.gov

Developed in 1979, the Biere-Seelen synthesis provides a route to quinolin-4-ones starting from methyl anthranilate. mdpi.comnih.govmun.ca The procedure begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which produces an enaminoester intermediate. nih.govmun.ca

This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. nih.gov This method offers a distinct pathway from the aniline-based approaches of Gould-Jacobs and Conrad-Limpach. Subsequent selective hydrolysis can be performed to yield different carboxylic acid derivatives before final decarboxylation to the quinolin-4-one core. nih.gov

| Feature | Description |

| Reactants | Methyl anthranilate and dimethyl acetylenedicarboxylate. nih.govmun.ca |

| Key Steps | 1. Michael addition to form an enaminoester. 2. Base-induced cyclization. nih.govmun.ca |

| Product | Quinolin-4-one with ester functionalities at positions 2 and 3, which can be further modified. nih.gov |

| Conditions | Requires a strong base for the cyclization step. nih.gov |

Snieckus Reaction Modalitiesmdpi.comnih.gov

The Snieckus synthesis is a notable method for producing 3-substituted quinolin-4-ones. mdpi.comnih.gov This approach is a modification of the Niementowski reaction and employs a regioselective sequence of ortho-metallation reactions. mdpi.com The process starts with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com

This imine is typically used directly in the next step without extensive purification. mdpi.com Treatment of the imine with a strong base, such as lithium diisopropylamide (LDA), promotes a cyclization reaction that leads to the formation of the 3-substituted quinolin-4-one. mdpi.comnih.gov The Snieckus method is advantageous due to the availability of various substituted anthranilic acid amides and the relatively mild conditions of the base-promoted cyclization. mdpi.com

| Feature | Description |

| Reactants | Anthranilic acid amide and a ketone. mdpi.com |

| Key Steps | 1. Condensation to form an imine. 2. Treatment with a strong base (e.g., LDA) to induce cyclization via ortho-metallation. mdpi.com |

| Product | 3-Substituted quinolin-4-one. mdpi.comnih.gov |

| Conditions | Requires a strong, non-nucleophilic base like LDA. mdpi.com |

Doebner and Friedländer Syntheses for Quinoline Derivativesiipseries.orgorganicreactions.orgwikipedia.org

While the previously mentioned methods primarily yield quinolin-4-ones, the Doebner and Friedländer syntheses are classical, versatile methods for creating the broader quinoline skeleton, which can be functionalized subsequently.

The Doebner Reaction involves the reaction of an aniline with an aldehyde and pyruvic acid. iipseries.orgresearchgate.net This three-component reaction leads to the formation of quinoline-4-carboxylic acids. iipseries.org The ability to form a carboxylic acid at the 4-position is particularly useful, as this functional group can serve as a handle for further transformations, such as conversion to an acyl chloride and subsequent coupling reactions.

The Friedländer Synthesis , discovered in 1882, is a more general and straightforward method for producing polysubstituted quinolines. organicreactions.orgresearchgate.net It involves an acid- or base-catalyzed condensation between an o-amino-substituted aromatic aldehyde or ketone and a second carbonyl compound that possesses a reactive α-methylene group. organicreactions.orgwikipedia.org The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.org Its primary advantage is the direct and often unambiguous convergence of two components to form the quinoline product. researchgate.net

| Reaction | Reactants | Product | Key Features |

| Doebner Reaction | Aniline, an aldehyde, and pyruvic acid. iipseries.orgresearchgate.net | Quinoline-4-carboxylic acid. iipseries.org | A three-component reaction that directly installs a carboxylic acid at C4. iipseries.org |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. organicreactions.orgwikipedia.org | Substituted quinoline. wikipedia.org | A convergent condensation/cyclodehydration; catalyzed by acid or base. organicreactions.orgwikipedia.org |

Modern Catalytic Methods for Quinoline Ring Formation

The construction of the quinoline ring system has been significantly advanced by the development of modern catalytic methods. These approaches offer improvements in efficiency, selectivity, and substrate scope compared to classical syntheses like the Skraup and Doebner-von Miller reactions. bohrium.comresearchgate.net

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis provides a powerful tool for the synthesis of quinolines, including those bearing acyl substituents. acs.org These reactions often proceed via C-H bond activation, facilitating the construction of the heterocyclic ring from readily available starting materials. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in the synthesis of quinolines through various cascade reactions. nih.govrsc.org For instance, a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinoline derivatives. nih.govrsc.org This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds under redox-neutral conditions without the need for additional acids or bases. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are also effective for quinoline synthesis. A copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org In some instances, copper acetate (B1210297) has been used to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have been utilized, where heteroaromatic tosylates and phosphates act as suitable electrophiles in reactions with alkyl Grignard reagents. organic-chemistry.org A notable example is the iron(III) chloride-catalyzed three-component domino strategy involving aldehydes, anilines, and nitroalkanes, which proceeds via a sequential aza-Henry reaction, cyclization, and denitration. rsc.org

Cobalt-Catalyzed Reactions: Cobalt-catalyzed cyclization of acetophenone (B1666503) and aniline has been shown to produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles also provides a convenient one-pot synthesis of quinolines. mdpi.com

Rhodium and Ruthenium-Catalyzed Reactions: Rhodium catalysts have been used for the regioselective synthesis of quinoline carboxylates from aniline derivatives and alkynyl esters. mdpi.com Ruthenium catalysts have been employed in the aza-Michael addition and intramolecular annulation of enaminones with anthranils to access substituted quinolines. mdpi.com

Table 1: Overview of Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst Type | Reaction Type | Starting Materials | Key Features |

| Palladium | Denitrogenative Cascade | o-Aminocinnamonitriles, Arylhydrazines | Efficient, Involves intramolecular cyclization. nih.govrsc.org |

| Copper | Decarboxylative Cascade | Aryl aldehydes, Anilines, Acrylic acid | Direct synthesis of 2-substituted quinolines. organic-chemistry.org |

| Iron | Domino Strategy | Aldehydes, Anilines, Nitroalkanes | One-pot, three-component, aerobic conditions. rsc.org |

| Cobalt | Cyclization | Acetophenone, Aniline | High yields, broad functional group tolerance. mdpi.com |

| Rhodium | Cyclization | Aniline derivatives, Alkynyl esters | Regioselective synthesis of quinoline carboxylates. mdpi.com |

| Ruthenium | Aza-Michael/Annulation | Enaminones, Anthranils | Access to substituted quinolines. mdpi.com |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of quinoline derivatives. rsc.orgresearchgate.net NHCs can catalyze the annulation of modified enals with heterocyclic C-H acids to furnish quinolinone-fused lactones and lactams. nih.govacs.org This reaction proceeds through an α,β-unsaturated acyl azolium intermediate. nih.govacs.org

One notable application is the NHC-catalyzed umpolung of aldimines for the synthesis of 4-difluoromethylquinoline derivatives. acs.org The success of this aza-Stetter type transformation relies on the NHC generated from a bicyclic triazolium salt. acs.org Furthermore, NHCs have been used to catalyze the indirect Friedländer annulation starting from 2-aminobenzyl alcohol and ketones. rsc.orgresearchgate.net In some cases, NHC-copper complexes have been employed to catalyze the indirect Friedländer reaction using DMSO as an oxidant at room temperature. rsc.org

Aerobic Dehydrogenation Approaches

Aerobic dehydrogenation offers a green and efficient method for the synthesis of quinolines from their corresponding 1,2,3,4-tetrahydroquinoline (B108954) precursors. This approach utilizes molecular oxygen as a green oxidant. organic-chemistry.org A heterogeneous cobalt oxide catalyst supported on nitrogen-doped carbon has proven to be effective for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is compatible with various functional groups and provides good yields of the corresponding quinolines. organic-chemistry.org Additionally, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst presents an environmentally friendly route to N-containing heterocycles, including quinolines. organic-chemistry.org

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like quinolines from simple and readily available starting materials in a single step. acs.orgresearchgate.net These reactions offer high atom economy and can lead to the formation of multiple C-C and C-N bonds in one pot. researchgate.net

One example is a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for a catalyst or additives to produce multiply substituted quinolines. acs.org Another MCR involves the reaction of acetals or cyclic acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3 to give good yields of quinolines under mild conditions. researchgate.net The Povarov reaction, a well-known MCR, can be used to synthesize tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Fluorinated Benzoylquinolines

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to develop more sustainable and environmentally friendly processes. researchgate.netijpsjournal.com This includes the use of greener solvents, catalysts, and energy sources. researchgate.net

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.comrsc.org

For instance, a microwave-assisted, one-pot, three-component procedure has been developed for the synthesis of quinoline-hybrid dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org In the context of the Friedländer synthesis, microwave irradiation of 2-aminobenzophenone (B122507) and a cyclic ketone in neat acetic acid as both solvent and catalyst can produce quinolines in excellent yield within minutes. nih.gov Microwave-assisted multicomponent domino reactions, catalyzed by solid acids like montmorillonite (B579905) K-10, also provide an efficient and atom-economical route to substituted quinolines. rsc.org Furthermore, microwave irradiation has been used to facilitate the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Friedländer Synthesis | Several days, very poor yield | 5 minutes, excellent yield | nih.gov |

| Skraup Synthesis | Longer reaction time | Significant decrease in reaction time | nih.gov |

| Multicomponent Domino Reaction | Longer reaction time | Minutes, excellent yields | rsc.org |

| 2,4-Dichloroquinoline Synthesis | Conventional heating | 50 seconds at 600W | asianpubs.org |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, cost, and environmental hazards. ijrap.net Solvent-free, or neat, reaction conditions often lead to increased reaction rates, higher yields, and simplified purification processes. cem.com These advantages are particularly relevant in the synthesis of heterocyclic compounds like quinolines.

One prominent solvent-free method applicable to the formation of acylquinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. Research has demonstrated that this reaction can be efficiently catalyzed by Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) under solvent-free conditions at elevated temperatures (e.g., 90°C), yielding various 2-acetylquinolines in high yields (85–96%). researchgate.net This approach, which functions by condensation, cyclization, and dehydration, could be adapted for the synthesis of 4-(2-Fluorobenzoyl)quinoline by reacting a suitable 2-aminobenzophenone with a carbonyl compound that provides the necessary framework.

Another effective solvent-free strategy involves the use of solid acid catalysts. For instance, zinc oxide (ZnO) has been shown to be a rapid and reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net Similarly, ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, have been employed as recyclable catalysts for Friedländer synthesis under neat conditions, providing excellent yields in short reaction times. researchgate.net These methods avoid the use of strong mineral acids and toxic reactants, highlighting their environmental benefits. academie-sciences.fr The synthesis of α-aminophosphonates has also been achieved in a solvent-free, one-pot reaction using a super magnetic nano iron oxide catalyst, demonstrating the broad applicability of this approach. ijrap.net

Microwave irradiation is another technique frequently combined with solvent-free conditions to accelerate reactions. cem.com The direct absorption of microwave energy by the reactants often leads to a significant reduction in reaction time compared to conventional heating. For the synthesis of this compound, a solvent-free Friedel-Crafts acylation of quinoline with 2-fluorobenzoyl chloride, catalyzed by a solid acid and potentially assisted by microwave irradiation, represents a viable and green synthetic route.

Table 1: Examples of Solvent-Free Synthesis Conditions for Quinolines and Related Acylations

| Catalyst/Reagent | Substrates | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Eaton's Reagent | o-Aminoarylketones, 1,2-Diketones | Friedländer Synthesis | 90°C, Solvent-Free | 85-96% | researchgate.net |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate | 2-Aminoaryl ketones, α-Methylene ketones | Friedländer Synthesis | Solvent-Free | Excellent | researchgate.net |

| Zinc Oxide (ZnO) | Anisole, Acid Chlorides | Friedel-Crafts Acylation | Room Temp, Solvent-Free | N/A | researchgate.net |

| Super magnetic nano iron oxide | Aldehyde, Amine, Diethyl phosphate | α-Aminophosphonate Synthesis | 50°C, Solvent-Free | N/A | ijrap.net |

Application of Heterogeneous Catalysis (e.g., Zeolites, Metal Oxides)

Heterogeneous catalysts are integral to sustainable synthesis, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. researchgate.net In the context of synthesizing this compound, Friedel-Crafts acylation is a primary method, and the use of solid acid catalysts like zeolites and metal oxides can replace traditional, hazardous Lewis acids such as AlCl₃. researchgate.netresearchgate.net

Zeolites are microporous aluminosilicates with well-defined structures that can be tailored to provide specific catalytic activity. rsc.org Their acidic properties, arising from both Brønsted and Lewis acid sites, are key to their function in Friedel-Crafts reactions. researchgate.netresearchgate.net The reaction mechanism typically involves the formation of an acylium ion intermediate generated through the interaction of the acylating agent with the acid sites on the zeolite surface. researchgate.net Various types of zeolites, including H-Y, H-beta, and H-mordenite, have been successfully used to catalyze the acylation of aromatic compounds. researchgate.netresearchgate.net For instance, zeolite Y-hydrogen has been identified as an effective catalyst for the acylation of m-xylene (B151644) with benzoic acid. digitellinc.com While zeolites are highly active, their microporous nature can sometimes lead to diffusion limitations, and catalyst deactivation can occur due to strong adsorption of the ketone product onto the acid sites. researchgate.netacs.org

Metal oxides, particularly sulfated metal oxides, represent another class of effective solid acid catalysts. Sulfated zirconia (SO₄²⁻/ZrO₂), for example, has demonstrated excellent catalytic activity in the Friedel-Crafts acylation of 3-methylindole (B30407) with acid anhydrides, showing good conversion and selectivity. unlp.edu.ar Zinc oxide (ZnO) has also been reported as an efficient, reusable, and eco-friendly catalyst for the acylation of aromatic compounds in solvent-free conditions. researchgate.net Furthermore, cobalt oxide has been shown to be an effective heterogeneous catalyst for the aerobic dehydrogenation of tetrahydroquinolines to form quinolines. organic-chemistry.org For the synthesis of this compound, a heterogeneous catalyst such as a modified USY zeolite or sulfated zirconia could facilitate the regioselective acylation of the quinoline ring at the C-4 position. rsc.orgunlp.edu.ar

Table 2: Heterogeneous Catalysts in Acylation and Quinoline Synthesis

| Catalyst | Substrates | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Zeolite Y-Hydrogen | m-Xylene, Benzoic Acid | Friedel-Crafts Acylation | Effective for acylation; recyclable. | digitellinc.com |

| H-beta, H-Y, H-mordenite | 2-Methoxynaphthalene, Acylating agents | Friedel-Crafts Acylation | Catalyzes acylation, but product inhibition observed. | researchgate.net |

| Sulfated Zirconia | 3-Methylindole, Acid Anhydrides | Friedel-Crafts Acylation | Excellent activity and selectivity for C-2 acylation. | unlp.edu.ar |

| ZnCl₂/Ni-USY-acid | Aniline, Alcohols | Quinoline Synthesis | High yield of quinolines; activity related to Lewis acid sites. | rsc.org |

Selection of Sustainable Reagents and Oxidants

The principles of green chemistry encourage the use of reagents and oxidants that are non-toxic, renewable, and generate minimal waste. rsc.org In modern quinoline synthesis, this often translates to employing catalytic C-H activation strategies, which avoid the need for pre-functionalized substrates and reduce the number of synthetic steps. rsc.org

Traditional Friedel-Crafts acylation uses acyl halides or anhydrides, which are effective but can produce corrosive byproducts. sigmaaldrich.com A more sustainable alternative is direct C-H acylation, where a C-H bond on the quinoline ring is directly functionalized. These reactions often require a transition-metal catalyst and an oxidant. The ideal oxidant is molecular oxygen (from air), as its only byproduct is water. nih.govmdpi.com Several protocols have been developed for the oxidative functionalization of quinoline N-oxides, where the N-oxide group acts as a directing group, often facilitating functionalization at the C2 or C8 positions. rsc.orgmdpi.com For example, palladium-catalyzed C-H/C-H coupling of quinolines with unactivated arenes has been achieved using O₂ as an oxidant, which significantly enhanced the reaction yield. mdpi.com

In cases where a stronger oxidant is needed, more environmentally benign options are preferred over stoichiometric heavy-metal oxidants. tert-Butyl hydroperoxide (TBHP) is one such option that has been used in palladium-catalyzed alkylations of quinoline N-oxides. mdpi.com Silver salts, such as Ag₂CO₃, have also been employed as oxidants in palladium-catalyzed C-H functionalization, although their recovery and reuse can be challenging. mdpi.com

Transition-metal-free approaches are also gaining prominence. The use of organocatalysts or photocatalysis under visible light represents a frontier in sustainable synthesis. mdpi.com For instance, Eosin Y has been used as a photocatalyst for the C2 arylation of quinoline N-oxides. organic-chemistry.org For the synthesis of 4-aroylquinolines, developing a C-4 selective C-H activation protocol using a benign metal catalyst (like iron or copper) and a sustainable oxidant like air would be a significant advancement. rsc.orgmdpi.com

Table 3: Examples of Sustainable Reagents and Oxidants in Quinoline Functionalization

| Catalyst System | Substrates | Functionalization | Oxidant/Reagent | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Quinoline, Unactivated Arenes | C-H Arylation | O₂ (air) | Use of air as the terminal oxidant enhances yield. | mdpi.com |

| Pd(OAc)₂ | Quinoline N-oxide, Ethers | C-H Alkylation | tert-Butyl hydroperoxide (TBHP) | Efficient dual C-H bond activation. | mdpi.com |

| FeSO₄ | Quinoline N-oxide, Olefins | C-H Alkenylation | None (H₂O byproduct) | Use of an earth-abundant metal catalyst. | rsc.org |

| Eosin Y (Photocatalyst) | Quinoline N-oxides, Diaryliodonium salts | C-H Arylation | Visible Light | Metal-free, mild conditions. | organic-chemistry.org |

Reaction Mechanisms and Selectivity in 4 2 Fluorobenzoyl Quinoline Synthesis

Mechanistic Investigations of Quinoline (B57606) Ring Formation

The formation of the quinoline core is a cornerstone of synthesizing numerous biologically active molecules and functional materials. wikipedia.orgmdpi.com Several mechanistic pathways have been elucidated for quinoline synthesis, including intramolecular cyclization, condensation and annulation reactions, and radical-mediated routes.

Intramolecular cyclization is a common strategy for forming the quinoline ring. This approach typically involves a precursor molecule that already contains the necessary atoms arranged in a way that facilitates ring closure.

One such pathway involves the cyclization of N-aryl enaminones. In a transition-metal-free approach, N,N-dimethyl enaminones can react with o-aminobenzyl alcohols to form an N-aryl enaminone intermediate. nih.govfrontiersin.org This intermediate can then undergo an intramolecular cyclization, followed by dehydration and oxidative aromatization, to yield the quinoline core. nih.govfrontiersin.org Control experiments have demonstrated that the N-aryl enaminone can be isolated and subsequently cyclized under the reaction conditions. frontiersin.org

Another example is the cyclization of 1-azido-2-(2-propynyl)benzene, which proceeds smoothly in the presence of electrophilic reagents or gold catalysts to afford quinolines in good to high yields. organic-chemistry.org Similarly, the intramolecular cyclization of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines can lead to the formation of new fused ring systems. researchgate.net

Palladium-catalyzed processes also utilize intramolecular cyclization. For instance, the synthesis of quinoline-substituted hydroxyl isoindolones involves a Pd-catalyzed ortho-acylation of an N-benzoyl α-amino acid derivative, followed by an intramolecular cyclization. mdpi.com

Table 1: Examples of Intramolecular Cyclization Pathways in Quinoline Synthesis

| Starting Materials | Key Intermediates | Reaction Conditions | Product Type |

|---|---|---|---|

| N,N-dimethyl enaminones and o-aminobenzyl alcohols | N-aryl enaminone | TsOH/K₂S₂O₈, heat | 3-substituted quinolines |

| 1-Azido-2-(2-propynyl)benzene | - | Electrophilic reagents or AuCl₃/AgNTf₂ | Quinolines |

| N-Benzoyl α-amino acid derivatives | - | Pd catalyst, heat | Quinoline-substituted isoindolones |

This table provides a generalized overview based on available literature for quinoline synthesis.

Condensation and annulation reactions are classic and widely used methods for constructing quinoline rings from simpler acyclic or aromatic precursors.

The Friedländer annulation is a prominent example, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial amino-ketone condensation to form an intermediate that subsequently undergoes cyclocondensation to form the quinoline derivative. organic-chemistry.org For the synthesis of 4-(2-Fluorobenzoyl)quinoline, this would conceptually involve the reaction of a 2-aminobenzophenone (B122507) derivative with a carbonyl compound that can provide the C2 and C3 atoms of the quinoline ring.

The Combes quinoline synthesis is another key method that utilizes the condensation of anilines with β-diketones under acidic conditions. wikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org This enamine undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline (B41778) ring (annulation), followed by dehydration to yield the substituted quinoline. wikipedia.org To generate a 4-aroylquinoline, an appropriately substituted β-diketone would be required.

Another powerful strategy is the [4+2] cycloaddition , or hetero-Diels-Alder reaction. In one approach, azadienes, generated in situ from 2-aminobenzyl alcohol, react with terminal alkynes in a metal-free, base-assisted cycloaddition to produce C-3-functionalized quinolines. acs.org Similarly, an inverse electron demand Diels-Alder reaction between aza-o-quinone methides and enaminones can lead to 3-aroyl quinolines. acs.org The proposed mechanism involves the base-mediated generation of the aza-o-quinone methide, which then undergoes cycloaddition with the enaminone, followed by elimination and aromatization. acs.org

Radical-mediated reactions offer alternative pathways for quinoline synthesis, often under mild conditions. These reactions typically involve the generation of a radical species that initiates a cascade of events leading to the quinoline ring.

One such mechanism involves the reaction of hydroxyl radicals (•OH) with quinoline itself, leading to the formation of hydroxylated products. acs.org While this is a degradation pathway, it provides insight into the reactivity of the quinoline ring towards radical attack. acs.org

More synthetically useful radical pathways have been developed. For instance, a radical-promoted approach allows for the selective synthesis of furo[3,2-b]quinolines and benzylidene-1,3-dihydrofuro[3,4-b]quinolines from 2-alkynyl quinoline-3-carbaldehydes. bohrium.com The use of TEMPO as a radical inhibitor suppressed product formation, supporting a radical mechanism. bohrium.com

The synthesis of quinolines from o-alkenylaryl isonitriles can also proceed through a radical pathway. thieme-connect.com A radical generated from a boronic acid or an iodoperfluorocarbon adds to the isonitrile, initiating a cyclization-homoallylic expansion-fragmentation cascade to produce the quinoline. thieme-connect.com Control experiments and calculations support this radical-mediated pathway over a cationic one. thieme-connect.com Furthermore, photocatalytically generated imine radicals can undergo intramolecular Michael or anti-Michael additions to furnish disubstituted quinolines, demonstrating the dual reactivity of free radicals. chemrxiv.org

Regioselectivity and Stereoselectivity Control

Controlling the regiochemistry and stereochemistry of the quinoline synthesis is paramount for producing a specific isomer like this compound. This control is often dictated by the choice of starting materials, catalysts, and reaction conditions.

The structure of the starting materials has a profound impact on the regiochemical outcome of the reaction, determining the substitution pattern of the final quinoline product.

In the Combes synthesis , the reaction of an aniline with an unsymmetrical β-diketone can lead to two possible regioisomers. It has been observed that steric effects in the rate-determining annulation step play a more significant role than in the initial nucleophilic addition. wikipedia.org For example, using methoxy-substituted anilines and increasing the steric bulk of the R group on the diketone favors the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines can direct the reaction to yield the 4-substituted regioisomer. wikipedia.org This suggests that for this compound, a carefully chosen aniline and a diketone precursor to the 2-fluorobenzoyl group would be necessary to favor the desired 4-substituted product.

In the copper-catalyzed cascade annulation of anilines with alkyne esters, exclusive regioselectivity is achieved in the synthesis of 2,4-disubstituted quinolines. rsc.org Similarly, in the palladium-catalyzed cyclization of 2-ethynylanilines with isocyanides, the reaction proceeds regioselectively to yield 4-halo-2-aminoquinolines. organic-chemistry.org

The choice of base can significantly influence the regioselectivity of quinoline-forming reactions.

In the synthesis of pyrrolo[3,4-b]quinolin-1-one and naphthyridin-1(2-H)-one derivatives from o-alkynylquinolinecarbonitriles, a KOtBu-promoted strategy leads to selective C-N bond formation through either a 5-exo-dig or a 6-endo-dig annulation, depending on the subsequent reaction pathway. researchgate.net This highlights how a base can mediate regioselective cyclizations.

The Camps cyclization of N-(2-acylaryl)amides can yield either quinolin-4-ones or quinolin-2-ones, and the regioselectivity is affected by the type of base used. mdpi.com For example, the cyclization of N-(2-acetylphenyl)but-2-enamide can be directed towards either a 2-vinylquinolin-4-one or a 4-methyl-3-vinylquinolin-2-one depending on the reaction conditions, which include the base. mdpi.com

A base-mediated oxidative cyclization between 2-aminobenzylalcohol and ketones has also been reported to produce quinolines without the need for a transition metal catalyst. researchgate.net In another example, the synthesis of functionalized benzo[h]quinolines via a base-catalyzed double annulation cascade of benzonitriles and diynones shows that the regioselectivity with unsymmetrical diynones is influenced by both electronic and steric effects, with the base playing a crucial role in initiating the cascade. nih.gov

Table 2: Influence of Reaction Components on Regioselectivity in Quinoline Synthesis

| Synthesis Method | Variable Component | Effect on Regioselectivity |

|---|---|---|

| Combes Synthesis | Substituents on aniline (e.g., chloro, fluoro) | Favors formation of 4-substituted quinoline isomers. wikipedia.org |

| Combes Synthesis | Steric bulk on β-diketone | Favors formation of 2-substituted quinoline isomers. wikipedia.org |

| Camps Cyclization | Base type and reaction conditions | Can direct cyclization to form either quinolin-4-ones or quinolin-2-ones. mdpi.com |

This table summarizes general findings from the literature on quinoline synthesis.

Role of Fluorine and Benzoyl Substituents in Reaction Trajectories and Product Distribution

The introduction of a 2-fluorobenzoyl group at the C-4 position of a quinoline ring is a complex task governed by the interplay of electronic and steric factors of all components. The quinoline ring itself is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.gov This effect is most pronounced in the pyridine (B92270) ring. Consequently, classical electrophilic substitution reactions like Friedel-Crafts acylation are generally not effective for substitution at the C-4 position and tend to occur at the C-5 and C-8 positions of the more electron-rich carbocyclic (benzene) ring. nih.govacs.org Furthermore, the nitrogen atom can complex with Lewis acid catalysts, further deactivating the entire heterocyclic system. sci.am

These challenges necessitate synthetic strategies that bypass direct electrophilic acylation, such as radical substitution or the construction of the quinoline ring from appropriately substituted precursors. In these alternative pathways, the electronic and steric properties of the benzoyl and fluorine substituents play a crucial role in directing the reaction and influencing yields.

Electronic and Steric Influence of the Benzoyl Group

The benzoyl group is a powerful electron-withdrawing group (EWG). Its primary influence on the reaction trajectory is twofold:

Reagent Reactivity: When part of the acylating agent (e.g., in 2-fluorobenzoyl chloride or 2-fluorobenzaldehyde), the carbonyl group is the electrophilic center for the reaction.

Product Deactivation: Once attached to the quinoline ring, the benzoyl group further deactivates the ring system towards any subsequent electrophilic substitutions. researchgate.net

Electronic and Steric Influence of the Fluorine Substituent

The fluorine atom, positioned at the ortho-position of the benzoyl moiety, introduces more nuanced effects:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon in the acylating reagent, potentially increasing its reactivity.

Resonance Effect (+M): Fluorine can also donate electron density via resonance, although this effect is weak compared to its inductive pull.

Steric Hindrance: The presence of the fluorine atom ortho to the carbonyl group can sterically hinder the approach of nucleophiles or the formation of transition state complexes, potentially affecting reaction rates. In a related synthesis of 3-(2-fluorobenzoyl)indole, the combination of steric and electronic effects of an ortho-substituent was noted to affect reaction yields. researchgate.net

Impact on Synthetic Pathways and Product Selectivity

The properties of these substituents guide the choice of synthetic strategy and determine the product distribution.

Radical Acylation (Minisci-Type Reaction): The Minisci reaction is a highly effective method for the acylation of electron-deficient heterocycles like quinoline. acs.orgacs.org This reaction involves the generation of an acyl radical, typically from an aldehyde, which then attacks the protonated (and thus highly electrophilic) quinoline ring. acs.org The reaction generally shows a preference for the C-2 and C-4 positions.

In the context of synthesizing this compound, 2-fluorobenzaldehyde (B47322) would serve as the acyl radical precursor. The reaction proceeds under oxidative conditions, for example using potassium persulfate (K₂S₂O₈) as an oxidant. nih.govacs.org The electron-withdrawing fluorine atom on the aldehyde can influence the stability of the intermediate acyl radical. Research on the Minisci acylation of quinoline with various substituted aldehydes demonstrates that the electronic nature of the substituent on the aldehyde impacts the reaction yield, although a clear trend is not always apparent due to the complexity of the radical mechanism. acs.org

| Aldehyde (R-CHO) | Substituent (R) | Electronic Effect of Substituent | Yield (%) |

|---|---|---|---|

| Benzaldehyde | -H | Neutral | 55 |

| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | 52 |

| 4-Methylbenzaldehyde | -CH₃ | Electron-Donating | 65 |

| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | 61 |

| 4-Nitrobenzaldehyde | -NO₂ | Strongly Electron-Withdrawing | 45 |

| 2-Fluorobenzaldehyde (Projected) | -F (ortho) | Electron-Withdrawing (Inductive) & Steric | N/A |

This table is based on data for the acylation of quinoline and is intended to illustrate the influence of substituents on the aldehyde precursor. The yield for 2-fluorobenzaldehyde is not specified in the source but is projected to be influenced by both its strong inductive withdrawal and potential steric effects.

Multi-Step Synthesis via C-4 Precursor: An alternative strategy circumvents the regioselectivity problems of direct acylation by building the functionality onto a pre-existing quinoline core. This can be achieved by starting with 4-methylquinoline, which is oxidized to quinoline-4-carboxaldehyde. This aldehyde can then be reacted with a Grignard reagent, such as 2-fluorophenylmagnesium bromide. The resulting secondary alcohol is subsequently oxidized using an agent like pyridinium (B92312) dichromate (PDC) to afford the final ketone, this compound. scirp.org In this pathway, the selectivity is controlled by the initial choice of a C-4 substituted starting material. The electronic effect of the fluorine atom on the Grignard reagent would be a key parameter influencing the success of the nucleophilic addition step.

Ring-Forming Reactions (Doebner-von Miller, Pfitzinger): Another approach involves constructing the quinoline ring itself from acyclic or simpler cyclic precursors. For example, the Doebner reaction can synthesize quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov To obtain the target molecule, one could envision using a β-diketone bearing the 2-fluorobenzoyl moiety reacting with an aniline derivative in a Combes-type synthesis. In these cases, the final substitution pattern is determined entirely by the structure of the initial reactants, thus ensuring the desired regiochemistry. The electronic nature of the fluorine and benzoyl groups would influence the cyclization and condensation steps of the quinoline ring formation.

Derivatization and Chemical Transformations of 4 2 Fluorobenzoyl Quinoline

Functionalization of the Quinoline (B57606) Core

The functionalization of the quinoline ring system in 4-acylquinolines is a key strategy for modifying their chemical and biological properties. The presence of the benzoyl group at the C4-position, however, directs further substitutions to other available positions on the heterocyclic and carbocyclic rings of the quinoline moiety.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The synthesis of complex heterocyclic systems fused to the quinoline core represents a significant area of chemical exploration. While direct attachment of aromatic and heteroaromatic groups to a pre-formed 4-(2-Fluorobenzoyl)quinoline is not extensively detailed, related synthetic strategies demonstrate the construction of complex fused systems. For instance, multi-component reactions can be employed to build pyrimido[4,5-b]quinoline structures. nih.govacs.org One-pot reactions involving various benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can yield highly functionalized quinoline systems, indicating that the quinoline scaffold is amenable to the annulation of other heterocyclic rings. nih.govacs.org Similarly, a derivative incorporating the 2-fluorobenzoyl group, specifically 5-(2-Fluorobenzoyl)-4,4-dimethyl-4,5,8,9-tetrahydro-1H- Current time information in Bangalore, IN.dioxino[2,3-g] Current time information in Bangalore, IN.vulcanchem.comdithiolo[3,4-c]quinoline-1-thione, has been synthesized, showcasing the possibility of creating elaborate structures containing the title moiety. mdpi.com

Alkylation and Arylation Strategies at Various Positions

Direct C-H alkylation and arylation of the quinoline core offer a streamlined path to novel derivatives. General methods for the C-H functionalization of quinolines and related N-heterocycles are established, often proceeding through the activation of the ring by forming N-oxides or by using transition-metal catalysis. chemrxiv.orgmdpi.com For 4-substituted quinolines, functionalization is typically directed to the C2 and C8 positions. Programmed functionalization sequences have been developed for related 4-hydroxyquinolines, where an N-oxide directing group facilitates C-H activation at C2 and C8. chemrxiv.org While these methods highlight the potential for such transformations, specific examples detailing the alkylation or arylation of the parent this compound are not prominently featured in available research.

Halogenation and Further Fluorination Post-Synthetic Modifications

Halogenation is a fundamental transformation in organic synthesis used to modify the electronic properties of a molecule or to provide a handle for further cross-coupling reactions. mt.com Aromatic compounds like quinoline can undergo electrophilic halogenation. wikipedia.org The reaction typically requires a Lewis acid catalyst for chlorination and bromination to activate the halogen. libretexts.org The regioselectivity of the reaction on the this compound skeleton would be governed by the directing effects of the deactivating benzoyl group and the quinoline nitrogen. While general principles of aromatic halogenation are well-understood, specific studies focusing on the post-synthetic halogenation of this compound are not detailed in the surveyed literature.

Chemical Transformations of the Benzoyl Group

The benzoyl group offers a versatile handle for chemical modification, featuring a reactive carbonyl center and a fluorinated phenyl ring.

Carbonyl Group Derivatizations and Reductions

The ketone functionality of the benzoyl group is susceptible to a variety of nucleophilic addition reactions, leading to a range of important derivatives.

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, forming (2-Fluorophenyl)(quinolin-4-yl)methanol. This transformation is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄) are common reagents for this purpose, with LiAlH₄ being a more powerful reducing agent. libretexts.orgsavemyexams.comchemistrystudent.com The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. chemistrystudent.com

Formation of Hydrazones: The carbonyl group can react with hydrazine (B178648) derivatives to form hydrazones. A classical example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which serves as a qualitative test for carbonyls and a method for creating stable, crystalline derivatives suitable for characterization. thermofisher.comlibretexts.org

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | Secondary Alcohol | Alcoholic solvent (for NaBH₄), Dry ether/THF (for LiAlH₄) followed by aqueous workup libretexts.orgsavemyexams.com |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Acidic catalyst (e.g., H₂SO₄) in an alcoholic solvent thermofisher.com |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions researchgate.net |

Substitutions and Modifications on the Fluorophenyl Ring

The 2-fluorophenyl ring is the second site for modification within the benzoyl group. The fluorine atom and the ring's aromatic protons are potential targets for substitution reactions.

Electrophilic aromatic substitution on the fluorophenyl ring is generally disfavored. The ring is deactivated by the electron-withdrawing effect of the adjacent carbonyl group. uomustansiriyah.edu.iq Furthermore, the fluorine atom itself is a deactivating substituent.

Formation of Fused and Bridged Polycyclic Systems from Quinoline Precursors

The rigid quinoline framework serves as an excellent starting point for the construction of more complex polycyclic systems. By leveraging reactive sites on the quinoline ring, chemists can forge new rings, leading to diverse and structurally intricate molecules.

Pyrrolo[1,2-a]quinoline (B3350903) Derivatives

The synthesis of pyrrolo[1,2-a]quinolines represents a significant transformation, creating a nitrogen-bridgehead heterocyclic system. These compounds can be synthesized via 1,3-dipolar cycloaddition reactions. This process typically involves the in situ generation of quinolinium ylides from the quaternization of a quinoline derivative with an α-halocarbonyl compound, such as a phenacyl bromide. semanticscholar.org These ylides then react with electron-deficient alkynes to yield the target pyrrolo[1,2-a]quinoline core. semanticscholar.org

An eco-friendly, one-pot variation of this reaction treats a substituted quinoline with a phenacyl bromide and an alkyne in the presence of a base like triethylamine (B128534) (TEA) and a minimal amount of a solvent like acetonitrile. ijlpr.com This approach aligns with the principles of green chemistry by reducing hazardous solvent use and improving energy efficiency. ijlpr.com

A specific example is the synthesis of dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate. researchgate.net This compound was synthesized and evaluated for its antitubercular activity, demonstrating the potential of this scaffold in medicinal chemistry. researchgate.net The synthesis of these complex structures has been achieved through various methods, including microwave-assisted multicomponent reactions and tandem aza-Michael-aldol strategies, which allow for the construction of both the pyrrole (B145914) and quinoline rings in a single pot. researchgate.net

Table 1: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives

| Precursor 1 | Precursor 2 | Precursor 3 | Reaction Type | Resulting Compound Class |

|---|---|---|---|---|

| Quinoline Derivative | α-Halocarbonyl Compound | Electron-Deficient Alkyne | 1,3-Dipolar Cycloaddition | Pyrrolo[1,2-a]quinolines |

| 4-Methylquinoline | Phenacyl Bromide | Acetylene Derivative | One-Pot Reaction (TEA) | 1-Benzoyl-pyrrolo[1,2-a]quinolines |

| gem-Dibromovinyls | Sulfonamides | - | Cu(I)/Ag(I) Catalysis | Pyrrolo[1,2-a]quinolines |

Pyrimido[4,5-b]quinoline Architectures

Pyrimido[4,5-b]quinolines are tricyclic fused heterocycles that combine the structural features of both pyrimidine (B1678525) and quinoline. researchgate.net The synthesis of these architectures often involves building the pyrimidine ring onto a pre-existing or concurrently formed quinoline core. royalsocietypublishing.org

A common and efficient method is the one-pot, three-component reaction. brieflands.com This typically involves the condensation of a 6-aminopyrimidine derivative (like 6-aminouracil (B15529) or 6-amino-1,3-dimethyluracil), an aldehyde, and a cyclic C-H acid like dimedone or 1,3-cyclohexanedione. royalsocietypublishing.orgbrieflands.comacs.org This reaction can be catalyzed by various means, including basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions, or eco-friendly solid acid catalysts like Fe3O4@SiO2-SnCl4 with ultrasound irradiation. brieflands.comacs.org The mechanism often proceeds through an initial Knoevenagel condensation, followed by a Michael-type addition and subsequent cyclization. royalsocietypublishing.org

Alternative routes start from functionalized quinolines. For instance, 2-chloro-3-formylquinolines can be condensed with urea (B33335) or thiourea (B124793) using a catalyst like p-toluenesulfonic acid (PTSA) under microwave heating to produce 2-oxo- or 2-thioxo-pyrimido[4,5-b]quinolines. rsc.org Similarly, amination and cyclization of 2-chloroquinoline-3-carbonitriles with reagents like guanidine (B92328) hydrochloride can yield pyrimido[4,5-b]quinoline-4-ones. royalsocietypublishing.org

Table 2: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines

| Component A | Component B | Component C | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|---|

| 6-Aminopyrimidinone | Aromatic Aldehyde | Dimedone | Acetic Acid / Ultrasound | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione |

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde | Dimedone | DABCO / 90 °C (Solvent-free) | Benzyloxy pyrimido[4,5-b]quinoline derivatives |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aldehyde | Dimedone | Fe3O4@SiO2-SnCl4 / Ultrasound | 5-Aryl-2-(methylthio)-tetrahydropyrimido[4,5-b]quinoline |

Tetrazoloquinoline Formations

The fusion of a tetrazole ring with a quinoline system results in tetrazolo[1,5-a]quinolines, a class of molecular hybrids with recognized biological importance. mdpi.com Several synthetic pathways exist to create this fused architecture.

One of the most direct methods is the reaction of a 2-chloroquinoline (B121035) derivative with sodium azide (B81097) (NaN3) in a solvent like dimethylformamide (DMF). mdpi.comresearchgate.netrkmmanr.org This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. Another established route involves the diazotization of 2-hydrazinylquinoline derivatives. mdpi.comresearchgate.netresearchgate.net

A different strategy involves the bicyclization of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups, such as phenylchalcogenylacetonitriles, in the presence of a base like potassium carbonate. mdpi.com This method can selectively produce 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines. mdpi.com Furthermore, a one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization process has been developed to synthesize a series of 3-tetrazolyl-tetrazolo[1,5-a]quinolines. researchgate.net

Table 3: Synthetic Routes to Tetrazoloquinolines

| Starting Material | Key Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 2-Chloroquinoline | Sodium Azide (NaN3) | Nucleophilic Substitution / Cyclization | Tetrazolo[1,5-a]quinoline |

| 2-Hydrazinylquinoline | Nitrous Acid (from NaNO2/Acid) | Diazotization / Cyclization | Tetrazolo[1,5-a]quinoline |

| 2-Azidobenzaldehyde | Phenylchalcogenylacetonitrile | Bicyclization | 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinoline |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Sodium Azide (NaN3) | SNAr / Cyclization | 8-Methoxytetrazolo[1,5-a]quinoline-4-carbaldehyde |

Molecular Hybridization Approaches for Novel Chemical Architectures

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single, new chemical entity. mdpi.comhelsinki.fi This approach aims to produce hybrid molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action by combining the beneficial features of the parent scaffolds. mdpi.comhelsinki.firesearchgate.net The quinoline core is a frequent participant in such hybridization strategies due to its broad spectrum of biological activities. researchgate.net

A concrete example involving a fluorobenzoyl moiety is the synthesis of 4-(4-(4-fluorobenzoyl)piperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile. mdpi.com In this hybrid, the quinoline-3-carbonitrile scaffold is linked to a 4-fluorobenzoyl group via a piperazine (B1678402) linker, combining three distinct chemical motifs into one molecule. mdpi.com

Other hybridization strategies fuse the quinoline ring with different heterocyclic systems. For instance, click chemistry has been employed to link a tetrazoloquinoline core with a 1,2,3-triazole ring. rkmmanr.org In a typical reaction, an azide-functionalized quinoline, such as 4-(azidomethyl)-8-methoxytetrazolo[1,5-a]quinoline, is reacted with a terminal alkyne in a Huisgen [3+2] cycloaddition to form the triazole-linked hybrid. rkmmanr.org Similarly, pyrano[3,2-c]quinoline scaffolds have been linked to 1,2,3-triazole moieties to create novel hybrids with potential anti-diabetic properties. acs.org These examples underscore the versatility of the quinoline structure as a foundation for designing complex, multi-target directed molecules. nih.gov

Table 4: Examples of Quinoline-Based Molecular Hybrids

| Quinoline-Based Scaffold | Linked Pharmacophore(s) | Linker | Resulting Hybrid Class |

|---|---|---|---|

| 6,7-Dimethoxyquinoline-3-carbonitrile | 4-Fluorobenzoyl | Piperazine | Piperazinylquinoline-benzoylamino Hybrids |

| Tetrazolo[1,5-a]quinoline | Phenoxymethyl-1H-1,2,3-triazole | Methylene | Tetrazoloquinoline-Triazole Hybrids |

| Pyrano[3,2-c]quinoline | Benzyl-1,2,3-triazole | Methoxy-phenyl | Pyranoquinoline-Triazole Hybrids |

| Anthranilic Acid | 7-Chloroquinoline | 1,3,4-Oxadiazole | Quinoline-Oxadiazole-Anthranilic Acid Hybrids |

Advanced Spectroscopic and Analytical Characterization of 4 2 Fluorobenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is used to determine the number of different types of protons and their electronic environments within a molecule. For 4-(2-Fluorobenzoyl)quinoline, this analysis would reveal distinct signals for each unique proton on the quinoline (B57606) and fluorobenzoyl rings. The chemical shifts (δ), reported in parts per million (ppm), would indicate the level of shielding or deshielding of each proton. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) would arise from spin-spin coupling with neighboring protons, providing information on the connectivity of the atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Carbon (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would show a distinct peak for each unique carbon atom. The chemical shifts of these peaks would help in assigning them to specific carbons in the quinoline and fluorobenzoyl moieties, including the carbonyl carbon of the benzoyl group.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

Fluorine (¹⁹F) NMR for Fluorine Chemical Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this signal would be characteristic of its electronic environment, and coupling with nearby protons would provide further structural information.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the quinoline and fluorobenzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

Detailed experimental data from these 2D NMR techniques for this compound is not currently available in published literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include:

C=O stretching vibration for the ketone group.

C-F stretching vibration for the fluorinated aromatic ring.

C=N and C=C stretching vibrations characteristic of the quinoline ring system.

C-H stretching and bending vibrations for the aromatic rings.

Specific peak positions (in wavenumbers, cm⁻¹) would confirm the presence of these functional groups.

Table 4: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|

Raman Spectroscopy Applications

The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrational modes of its constituent parts: the quinoline ring, the benzoyl group, and the carbon-fluorine bond. For instance, quinoline derivatives typically show distinct bands for C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. researchgate.net The carbonyl (C=O) stretching vibration of the benzoyl group would produce a strong and distinct Raman band. Additionally, the C-F stretching vibration would be observable, providing confirmation of the fluorine substitution.

By comparing experimental spectra with theoretical spectra computed using methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. nih.govscielo.org.mx This correlative approach allows for a comprehensive understanding of the molecule's vibrational properties and can confirm its structural integrity. scielo.org.mx Such studies are crucial for quality control and for understanding the molecular-level properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structural composition through the analysis of fragmentation patterns. chempap.org When a molecule is introduced into the mass spectrometer, it is ionized and then separated based on its mass-to-charge ratio (m/z).

The fragmentation of the molecular ion provides a unique pattern that acts as a chemical fingerprint. In quinoline derivatives, common fragmentation pathways include the loss of small molecules like HCN from the quinoline core. chempap.org For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the quinoline ring and the benzoyl group, leading to the formation of ions corresponding to the quinoline moiety and the 2-fluorobenzoyl moiety. These fragmentation patterns are crucial for confirming the identity of the compound and distinguishing it from its isomers. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio (m/z) to a very high degree of precision, typically with errors of less than 5 parts per million (ppm). mdpi.com This accuracy allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. nih.govmdpi.com For this compound (molecular formula: C₁₆H₁₀FNO), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass.

This capability is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve this high resolution. nih.govresearchgate.net The data obtained from HRMS is fundamental for the structural confirmation of newly synthesized compounds and for identifying unknown compounds in complex mixtures. rsc.orgnih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀FNO |

| Calculated Monoisotopic Mass | 251.0746 g/mol |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ (m/z) | 252.0824 |

Note: This table is illustrative and represents the type of data expected from an HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a robust method for assessing the purity of volatile and thermally stable compounds like this compound and confirming their identity. In a GC-MS analysis, the compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated components then enter the mass spectrometer for detection and identification. nih.gov

The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrum obtained provides the molecular weight and a specific fragmentation pattern that can be compared against spectral libraries for positive identification. For quinoline itself, characteristic ion peaks are observed at m/z 129 (molecular ion), 102, and 76. nist.gov For this compound, the mass spectrum would show its molecular ion peak and fragment ions corresponding to the loss of the fluorobenzoyl group or cleavage within the quinoline ring, thus confirming its structure and assessing its purity in a single analysis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction is the gold standard for molecular structure elucidation. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which is directly related to the arrangement of atoms within the crystal. Analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). chemmethod.commdpi.com

From this data, a complete three-dimensional model of the molecule can be constructed, providing the absolute configuration and precise coordinates of every atom. nih.gov This information is unequivocal proof of the compound's structure. The crystallographic data obtained for a compound like this compound would be presented in a standardized format, as illustrated in the table below with representative data from a related quinoline derivative.

Table 2: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₆N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.618(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

Note: Data is adapted from a representative structure mdpi.comnih.gov to illustrate the parameters obtained from a single crystal XRD experiment.

Beyond determining the basic molecular structure, single crystal XRD data allows for a detailed conformational analysis. This includes the measurement of torsion angles, such as the dihedral angle between the quinoline ring and the 2-fluorobenzoyl plane in this compound. This angle is critical for defining the molecule's three-dimensional shape.

Furthermore, the analysis reveals how molecules pack together in the crystal lattice, which is governed by various intermolecular interactions. scispace.comscielo.br These can include non-classical hydrogen bonds (e.g., C-H···O or C-H···F), π–π stacking interactions between aromatic rings, and van der Waals forces. bohrium.com Identifying and characterizing these interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. eurjchem.comnih.gov

Table 3: Illustrative Intermolecular Interaction Data

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H···O Hydrogen Bond | C(5)-H(5)···O(1) | 2.45 | 150 |

Note: This table is a hypothetical representation of the types of intermolecular interaction data that can be derived from XRD analysis.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. These properties are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The quinoline nucleus is known to be electrochemically active and can undergo reduction. nih.govmdpi.com The presence of the electron-withdrawing benzoyl group is expected to influence the reduction potential of the quinoline ring system.

A thorough review of published scientific studies indicates that specific electrochemical data, such as reduction or oxidation potentials from cyclic voltammetry for this compound, are not available. Therefore, a data table summarizing its electrochemical properties cannot be compiled.

Cyclic Voltammetry Studies for Redox Behavior

No published data available.

Coulometry for Electron Transfer Stoichiometry

No published data available.

Differential Pulse Polarography for Trace Analysis and Redox Potentials

No published data available.

Computational Chemistry and Theoretical Investigations of 4 2 Fluorobenzoyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties by solving the Schrödinger equation. scirp.org These methods allow for the determination of molecular geometries, electronic structures, and various other properties from first principles. scirp.org Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a robust tool for studying quinoline (B57606) derivatives. nih.govirjweb.com

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org It is particularly well-suited for studying medium to large organic molecules. irjweb.com DFT methods calculate the total energy of a system based on its electron density, which is a function of spatial coordinates, rather than the more complex many-electron wave function. nih.govnih.gov This approach is used to determine a wide range of molecular properties, including equilibrium geometries, electronic structures, and chemical reactivity descriptors. rsc.orgresearchgate.net The B3LYP functional is a popular hybrid functional often used for these types of calculations as it provides reliable results for organic molecules. researchgate.netuobaghdad.edu.iqmdpi.com

A fundamental application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. This process yields the equilibrium molecular structure, characterized by specific bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like 4-(2-Fluorobenzoyl)quinoline, the calculation would precisely define the spatial relationship between the quinoline ring, the benzoyl group, and the fluorine atom.

The optimized geometry provides a theoretical model of the molecule in its ground state. The accuracy of these calculations can often be benchmarked against experimental data, such as X-ray diffraction (XRD) data for crystalline solids. For example, studies on similar molecules like phenyl quinoline-2-carboxylate have shown a good correlation between DFT-optimized geometries and crystal structures determined by XRD, although minor deviations in dihedral angles between aromatic rings can occur due to crystal packing effects. researchgate.net

Interactive Table 1: Illustrative Equilibrium Molecular Parameters

Note: The following data is for the parent quinoline molecule and is provided for illustrative purposes to demonstrate the type of parameters obtained from geometry optimization, as specific published data for this compound is not available. Calculations are typically performed using a method like DFT B3LYP/6-31+G(d,p). nih.gov

| Parameter | Bond/Atoms | Calculated Value | Experimental Value |

| Bond Length (Å) | N1-C2 | 1.318 | 1.393 |

| Bond Length (Å) | C2-C3 | 1.418 | 1.365 |

| Bond Length (Å) | C3-C4 | 1.375 | 1.427 |

| Bond Angle (°) | C2-C3-C4 | 118.65 | 117.8 |

| Bond Angle (°) | C3-C4-C10 | 119.36 | 121.4 |

| Bond Angle (°) | C2-N1-C9 | 117.69 | 117.5 |

The electronic structure of a molecule is described by its molecular orbitals (MOs). The most critical of these for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular reactivity and kinetic stability. chemrxiv.orgyoutube.com A large energy gap indicates high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests higher reactivity and lower stability, characteristic of a "soft" molecule that is more easily polarized. youtube.comwolfram.com This energy gap is fundamental to understanding the electronic transitions within a molecule, as the lowest energy transition often corresponds to the promotion of an electron from the HOMO to the LUMO. nih.gov